molecular formula C9H11BrN2O3 B13872486 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide

Cat. No.: B13872486
M. Wt: 275.10 g/mol
InChI Key: CYLKSASSZRHIFA-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide is a chemical compound with a molecular formula of C8H10BrN2O3 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanamide moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acids and Bases: Hydrochloric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide include:

  • 2-Bromo-6-methoxypyridin-4-amine
  • 2-Bromo-6-methoxypyridin-4-yl)methanamine
  • 2-Bromo-6-methoxypyridin-4-yl)methanol

Uniqueness

This compound is unique due to the presence of the hydroxypropanamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group and, consequently, exhibit different reactivity and applications .

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide

InChI

InChI=1S/C9H11BrN2O3/c1-5(13)9(14)11-6-3-7(10)12-8(4-6)15-2/h3-5,13H,1-2H3,(H,11,12,14)

InChI Key

CYLKSASSZRHIFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

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